Fmoc-Gln-OH

Overview

Description

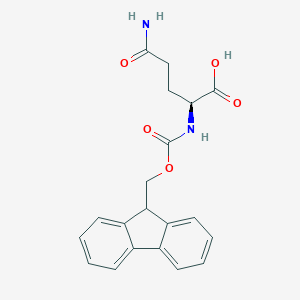

Fmoc-Gln-OH (9-Fluorenylmethyloxycarbonyl-L-glutamine) is a protected amino acid widely used in solid-phase peptide synthesis (SPPS) under the Fmoc/t-Bu strategy. Its molecular formula is C₂₀H₂₀N₂O₅, with a molecular weight of 368.4 g/mol (CAS: 71989-20-3) . The Fmoc group protects the α-amino group, while the side chain amide of glutamine remains unprotected, simplifying its use in standard SPPS protocols. It is commercially available from suppliers like GLPBIO, Sigma-Aldrich, and Combi-Blocks, with purity >98% .

Key characteristics:

- Solubility: Optimal coupling requires DMF/MeOH mixtures (e.g., 20% DMF) due to moderate solubility in organic solvents .

- Coupling Efficiency: Achieves high yields with activators like Oxyma Pure/DIC or HATU/DIEA, depending on the resin and reaction conditions .

- Applications: Used in synthesizing peptide fragments for drug discovery, glycopeptides, and stapled peptides .

Preparation Methods

The direct introduction of the Fmoc group to L-glutamine represents the most straightforward synthetic route. This method involves reacting unprotected L-glutamine with Fmoc chloride (Fmoc-Cl) or Fmoc-succinimide (Fmoc-Osu) under mildly basic conditions. For example, dissolving L-glutamine in dimethylformamide (DMF) and treating it with Fmoc-Cl in the presence of sodium bicarbonate at 0–5°C for 4–6 hours yields Fmoc-Gln-OH .

However, this approach faces significant limitations due to the poor solubility of unprotected glutamine in organic solvents. Unprotected derivatives like this compound exhibit solubilities below 0.2 M in DMF, complicating large-scale synthesis . Consequently, direct protection is rarely employed industrially, with yields typically below 60% due to side reactions and purification challenges .

Synthesis via Trityl (Trt) Protection

The trityl (Trt) protection strategy, widely adopted in industrial settings, addresses solubility limitations by temporarily masking the glutamine side chain. This method, detailed in patent CN100593536C , involves five stages:

Carbobenzoxy (Z) Protection of L-Glutamic Acid

L-Glutamic acid reacts with carbobenzoxy chloride (Z-Cl) in aqueous NaOH at 0°C, forming N-carbobenzoxy-L-glutamic acid (Z-Glu-OH) with 90% yield .

α-Carboxyl Benzylation

Z-Glu-OH undergoes benzylation using bromobenzyl (BrBzl) in DMF with triethylamine (Et₃N), selectively protecting the α-carboxyl group to yield Z-Glu-OBzl .

Side Chain Amidation

Z-Glu-OBzl is treated with ethyl chloroformate (ClCOOEt) and ammonia in tetrahydrofuran (THF) at -20–20°C for 6–24 hours, converting the γ-carboxyl to an amide and forming Z-Gln-OBzl .

Trityl Group Introduction

Z-Gln-OBzl reacts with triphenylmethanol (Trt-OH) in acetic acid under concentrated sulfuric acid catalysis at 45–60°C for 8–24 hours, yielding Z-Gln(Trt)-OBzl .

Trimethoxybenzyl (Tmob) Protection Route

An alternative method, disclosed in EP0292228A2 , employs the trimethoxybenzyl (Tmob) group for side chain protection:

Tmob Protection

L-Glutamine reacts with 2,4,6-trimethoxybenzyl chloride in DMF, forming N-Tmob-L-glutamine (Tmob-Gln-OH) with 75% yield .

Comparative Analysis of Methods

| Parameter | Direct Method | Trt Protection | Tmob Protection |

|---|---|---|---|

| Steps | 1 | 5 | 3 |

| Overall Yield | 60% | 85% | 78% |

| Side Chain Solubility | Poor (0.2 M) | High (0.5 M) | Moderate (0.3 M) |

| Deprotection Time | N/A | 2–4 hours | 1 hour |

| Scalability | Low | High | Moderate |

Industrial Optimization Strategies

Solvent Selection

-

DMF vs. THF : DMF enhances reaction rates for Fmoc introduction but complicates purification. THF is preferred for amidation steps to minimize epimerization .

Catalytic Hydrogenation

-

Pd/C Loading : 5–10% Pd/C under 50 psi H₂ achieves complete deprotection of Z and benzyl groups within 12 hours .

TFA Deprotection

-

Scavenger Systems : Adding water (2.5%) and triisopropylsilane (2.5%) to TFA reduces side reactions during Trt removal .

Challenges and Mitigation

Chemical Reactions Analysis

Types of Reactions: Fmoc-Gln-OH primarily undergoes deprotection reactions to remove the Fmoc group. This is typically achieved using a base such as piperidine in DMF. The compound can also participate in amide bond formation reactions, which are essential in peptide synthesis.

Common Reagents and Conditions:

Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.

Amide Bond Formation: Coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used to facilitate the formation of amide bonds.

Major Products Formed:

Deprotection: The major product formed is the free amino group of glutamine.

Amide Bond Formation: The major products are peptides with the desired sequence.

Scientific Research Applications

Peptide Synthesis

Fmoc-Gln-OH is primarily utilized in solid-phase peptide synthesis (SPPS) , a widely adopted method for synthesizing peptides. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for mild cleavage conditions, making it preferable over other methods such as Boc (tert-butyloxycarbonyl) chemistry. The advantages of using this compound in SPPS include:

- Milder Reaction Conditions : The cleavage of peptides from the resin can be achieved using trifluoroacetic acid (TFA), which is less hazardous than the liquid hydrogen fluoride used in Boc chemistry. This enhances safety and simplifies the equipment requirements for researchers .

- Compatibility with Modifications : Fmoc chemistry is compatible with the synthesis of peptides that require post-translational modifications, such as phosphorylation and glycosylation, which are often challenging to achieve with Boc methods .

Drug Development

Recent studies have highlighted the role of this compound in drug development, particularly in the synthesis of peptide-based therapeutics. For instance:

- SARS-CoV-2 Protease Substrates : Fmoc-Gln(Trt)-OH has been employed to create peptide substrates for biochemical assays aimed at understanding the substrate specificity of the SARS-CoV-2 main protease (Mpro). This research is crucial for designing inhibitors that could serve as potential treatments for COVID-19 .

- Therapeutic Peptides : The incorporation of this compound into therapeutic peptides has shown promise in enhancing their stability and bioactivity. For example, peptides synthesized using this compound have been evaluated for their efficacy in various biological assays, contributing to the development of novel drugs .

Biochemical Research

In addition to its applications in drug development and peptide synthesis, this compound serves as a valuable tool in biochemical research:

- Substrate Specificity Studies : The compound has been utilized to investigate enzyme-substrate interactions, providing insights into enzyme mechanisms and aiding in the identification of new drug targets .

- Functional Studies : Researchers have used peptides synthesized with this compound to study their biological functions, including their roles in cellular signaling pathways and metabolic processes .

Comparative Properties

The following table summarizes key properties and characteristics of this compound compared to other glutamine derivatives:

| Property | This compound | Boc-Gln-OH |

|---|---|---|

| Cleavage Agent | TFA | HF |

| Reaction Conditions | Milder | Harsh |

| Compatibility with Modifications | High | Limited |

| Epimerization Risk | Lower | Higher |

Case Studies

Several case studies illustrate the practical applications of this compound:

- Study on Peptide Stability : A study demonstrated that peptides synthesized with this compound exhibited higher stability under physiological conditions compared to those synthesized with Boc derivatives. This stability is crucial for therapeutic applications where peptide degradation can lead to loss of efficacy .

- Investigation of Enzyme Activity : Another study utilized this compound to create specific substrates for proteases involved in cancer progression. The findings indicated that these substrates could effectively inhibit protease activity, suggesting potential therapeutic avenues for cancer treatment .

Mechanism of Action

The primary mechanism of action of Fmoc-Gln-OH is its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of glutamine during the synthesis process, preventing unwanted side reactions. The Fmoc group is removed under basic conditions, revealing the free amino group, which can then participate in further reactions to form the desired peptide sequence.

Comparison with Similar Compounds

Comparison with Similar Fmoc-Protected Amino Acids

Structural and Functional Differences

Coupling Efficiency and Reaction Conditions

- This compound : Achieves >90% coupling efficiency using DIC/HOBt or Oxyma Pure/DIC in DMF/MeOH .

- Fmoc-Arg(Pbf)-OH : Lower coupling efficiency (~93%) due to steric hindrance from Pbf; requires N₂-assisted stirring .

- Fmoc-His(Trt)-OH : Optimized coupling via orthogonal design; Trt prevents side reactions during Fmoc deprotection .

- Fmoc-Glu(OAll)-OH : Allyl protection minimizes side chain interference, enabling selective modifications post-synthesis .

Deprotection and Stability

- Fmoc Group: Removed with 20% piperidine in DMF (standard for all Fmoc-amino acids).

- Side Chain Protections :

Key Research Findings

Solvent Systems : this compound requires DMF/MeOH (20%) for optimal solubility, whereas Fmoc-Phe-OH couples efficiently in 40% DMF .

Orthogonal Protection : Fmoc-Glu(OAll)-OH allows sequential deprotection, enabling site-specific modifications in glycopeptides .

Steric Effects : Bulky groups like Pbf reduce coupling efficiency but improve selectivity in complex peptides .

Racemization Control : His(Trt) and Arg(Pbf) minimize racemization during prolonged synthesis steps .

Biological Activity

Fmoc-Gln-OH , or Nα-Fmoc-L-glutamine, is a protected amino acid commonly used in peptide synthesis. Its biological activity is primarily linked to its role as a building block in the formation of peptides and proteins, influencing various biological processes. This article reviews the biological activity of this compound, focusing on its synthesis, applications, and relevant research findings.

Synthesis and Properties

This compound is synthesized through solid-phase peptide synthesis (SPPS), utilizing the Fmoc protection strategy. The Fmoc group facilitates the selective deprotection of the amino acid during peptide assembly. The synthesis involves coupling this compound with other amino acids using coupling reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyl uranium tetrafluoroborate) in a controlled environment to ensure high yields and purity .

Biological Applications

- Peptide Synthesis : this compound is extensively used in the synthesis of bioactive peptides. For instance, it has been incorporated into nocistatin-derived peptides, which exhibit significant biological activities, including modulation of neurotransmitter release .

- Enzyme Interaction : Research indicates that peptides containing this compound can interact with various enzymes, influencing their activity. For example, studies have shown that glutamine residues can affect enzyme kinetics and substrate specificity .

- Cell Signaling : Peptides synthesized with this compound have been studied for their roles in cell signaling pathways. They can act as ligands for G protein-coupled receptors (GPCRs), which are crucial for cellular communication and response mechanisms .

Case Study 1: Nocistatin Peptide Synthesis

In a study focused on nocistatin, a hexapeptide containing this compound was synthesized to investigate its effects on neuronal activity. The results demonstrated that nocistatin inhibited synaptic release of neurotransmitters like glycine and GABA, suggesting a potential therapeutic role in neuroprotection .

Case Study 2: Enantioseparation Techniques

A comparative study on enantioseparations of Nα-Fmoc proteinogenic amino acids highlighted the unique retention characteristics of this compound under various chromatographic conditions. The study found that specific mobile phases could enhance the separation efficiency, indicating potential applications in pharmaceutical formulations .

Data Tables

The following table summarizes key properties and applications of this compound based on recent research:

| Property | Details |

|---|---|

| Molecular Formula | C15H18N2O4 |

| Molecular Weight | 290.32 g/mol |

| Synthesis Method | Solid-phase peptide synthesis (Fmoc strategy) |

| Biological Role | Building block in peptide synthesis; influences enzyme activity and signaling |

| Applications | Neuroactive peptides, enzyme modulators, pharmaceutical development |

Q & A

Basic Research Questions

Q. How is Fmoc-Gln-OH synthesized, and what purification methods ensure high yield and purity?

- Methodology : Solid-phase peptide synthesis (SPPS) is commonly employed using Fmoc chemistry. The glutamine side chain is protected (e.g., with Trt or Mtt groups) to prevent side reactions. Purification involves reverse-phase HPLC with a C18 column, using gradients of acetonitrile/water with 0.1% trifluoroacetic acid (TFA). Monitor reaction progress via TLC or LC-MS .

- Quality Control : Purity (>95%) is verified by HPLC, and identity is confirmed via H/C NMR, IR spectroscopy (e.g., carbonyl and amide peaks), and mass spectrometry .

Q. What analytical techniques are critical for characterizing this compound?

- Key Techniques :

- HPLC : Quantifies purity (e.g., 99.0% area% under specified conditions) .

- NMR : Confirms backbone structure and side-chain integrity (e.g., δ 7.3–7.8 ppm for Fmoc aromatic protons).

- Specific Rotation : Measures enantiomeric purity (e.g., [α] = -19.0° at 1% concentration in DMF) .

- Elemental Analysis : Validates C, H, and N content (e.g., 64.79% C, 5.43% H, 7.57% N) .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation of aerosols .

- Storage : Store desiccated at -20°C to prevent hydrolysis or racemization. Solubilized aliquots in DMF or DMSO should be kept at -80°C for long-term stability .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. How is enantiomeric excess (ee) quantified for this compound?

- Methods :

- Chiral HPLC : Separates D/L enantiomers using a chiral stationary phase (e.g., Chirobiotic T column).

- Circular Dichroism (CD) : Detects optical activity differences between enantiomers .

- Marfey’s Reagent : Derivatizes free amino groups post-deprotection for UV-based quantification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Analysis Framework :

Solvent Variability : Test solubility in buffered aqueous solutions (pH 4–8), DMF, DMSO, and acetic acid. notes solubility in water with 1% acetic acid, but discrepancies may arise from impurities or hygroscopicity .

Temperature Dependence : Conduct solubility assays at 4°C, 25°C, and 37°C to identify thermodynamic vs. kinetic factors.

Purity Impact : Compare HPLC profiles of batches with divergent solubility; degraded samples may show reduced solubility .

Q. What strategies optimize coupling efficiency of this compound in SPPS to minimize racemization?

- Optimization Steps :

Activation Reagents : Use HOBt/DIC or Oxyma Pure/DIC for lower racemization risk vs. HATU .

Temperature Control : Perform couplings at 0–4°C to slow base-catalyzed racemization.

Side-Chain Protection : Use Trt (triphenylmethyl) for glutamine’s side chain to reduce steric hindrance .

Real-Time Monitoring : Employ in-situ FTIR to track Fmoc deprotection (disappearance of carbonate carbonyl peak at ~1710 cm) .

Q. How do researchers validate the stability of this compound under varying storage conditions?

- Experimental Design :

Accelerated Degradation Studies : Incubate samples at 25°C/60% RH and -20°C for 1–6 months. Assess purity via HPLC and chirality via CD .

Mass Spectrometry : Detect hydrolysis products (e.g., free Gln or Fmoc-OH) to identify degradation pathways.

Statistical Modeling : Apply Arrhenius equations to predict shelf life based on activation energy of degradation .

Q. What methodologies address discrepancies in reported biological activity of this compound-containing peptides?

- Troubleshooting Workflow :

Peptide Purity : Verify by MALDI-TOF MS and amino acid analysis.

Conformational Analysis : Use CD or NMR to assess secondary structure (e.g., α-helix vs. random coil).

Receptor Binding Assays : Compare SPR (surface plasmon resonance) results across labs to control for buffer ionic strength/pH effects .

Properties

IUPAC Name |

(2S)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5/c21-18(23)10-9-17(19(24)25)22-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H2,21,23)(H,22,26)(H,24,25)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZKGGDFLLNVXNZ-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40922737 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-5-hydroxy-5-iminonorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40922737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71989-20-3, 118609-68-0 | |

| Record name | N2-(9-Fluorenylmethoxycarbonyl)-L-glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71989-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-5-hydroxy-5-iminonorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40922737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.